molecular formula C19H17N3O2 B11557217 N'-[(1E,2E)-3-(2-furyl)prop-2-enylidene]-2-(1-naphthylamino)acetohydrazide

N'-[(1E,2E)-3-(2-furyl)prop-2-enylidene]-2-(1-naphthylamino)acetohydrazide

Cat. No.: B11557217
M. Wt: 319.4 g/mol
InChI Key: UIJKQFNYUUOXOV-FBOXBXQOSA-N
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Description

N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE is a complex organic compound that features a furan ring, a naphthalene ring, and an acylhydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE typically involves the condensation of a furan-2-yl-propenal with a naphthylamine derivative in the presence of an acylhydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding hydrazines.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Hydrazines and reduced derivatives.

    Substitution: Brominated or nitrated naphthalene derivatives.

Scientific Research Applications

N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E,2E)-3-(THIOPHEN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE
  • N’-[(1E,2E)-3-(PYRIDIN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE

Uniqueness

N’-[(1E,2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-2-[(NAPHTHALEN-1-YL)AMINO]ACETOHYDRAZIDE is unique due to the presence of both a furan ring and a naphthalene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C19H17N3O2/c23-19(22-21-12-4-8-16-9-5-13-24-16)14-20-18-11-3-7-15-6-1-2-10-17(15)18/h1-13,20H,14H2,(H,22,23)/b8-4+,21-12+

InChI Key

UIJKQFNYUUOXOV-FBOXBXQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC=CC3=CC=CO3

Origin of Product

United States

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